molecular formula C19H20ClNO2S B2502410 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034416-82-3

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2502410
CAS No.: 2034416-82-3
M. Wt: 361.88
InChI Key: LDRMKBOWWGZVBW-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is an organic compound that combines various functionalities, making it versatile in both its chemical properties and potential applications. This compound contains a chloro group, a thieno ring fused with a pyridine ring, a phenyl group, and a tetrahydropyran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves a multi-step process. A common approach may involve:

  • Formation of the thienopyridine core: : This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the chloro group: : This could be done via halogenation using reagents like thionyl chloride or phosphorus trichloride.

  • Attachment of the phenyl group: : This step might involve a Friedel-Crafts acylation using aluminum chloride as a catalyst.

  • Construction of the tetrahydropyran ring: : This could be performed through a ring-closing reaction using a suitable precursor and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale, often involving continuous flow processes, which allow for better control over reaction conditions and improved safety profiles. Solvent choice, temperature control, and reaction time are critical factors in achieving high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions could target the chloro group or the ketone moiety, depending on the reagents used.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro site.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.

  • Reduction: : Sodium borohydride or lithium aluminum hydride for reducing the ketone; zinc and hydrochloric acid for dehalogenation.

  • Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • From oxidation: : Sulfoxides and sulfones.

  • From reduction: : Alcohols or dehalogenated products.

  • From substitution: : Derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry

  • Synthesis of novel compounds: : Used as an intermediate in creating complex molecules for pharmaceutical research.

  • Study of reaction mechanisms: : Its diverse functional groups make it suitable for studying various chemical reactions.

Biology

  • Biochemical studies: : Potential probe for understanding enzyme interactions due to its multifaceted structure.

Medicine

  • Drug development: : Exploration as a potential therapeutic due to its unique structural attributes.

Industry

  • Material science: : Potential use in developing new materials with specific chemical properties.

Mechanism of Action

The compound's effects are determined by its interactions at the molecular level. It can interact with various molecular targets, such as enzymes, through:

  • Binding to active sites: : Influencing enzyme activity.

  • Interacting with receptors: : Modifying signal transduction pathways.

Comparison with Similar Compounds

Unique Aspects

What sets (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone apart is the combination of its structural features, which are not commonly found together in one molecule.

Similar Compounds

  • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenylpiperidin-4-yl)methanone: : Lacks the tetrahydropyran ring.

  • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-furan-4-yl)methanone: : Substitutes the tetrahydropyran with a furan ring.

  • (2-bromo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone: : Contains a bromo group instead of a chloro group.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2S/c20-17-12-14-13-21(9-6-16(14)24-17)18(22)19(7-10-23-11-8-19)15-4-2-1-3-5-15/h1-5,12H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRMKBOWWGZVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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